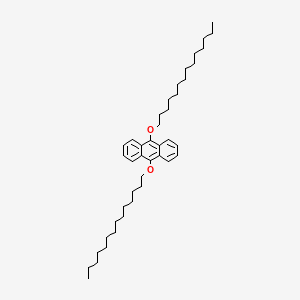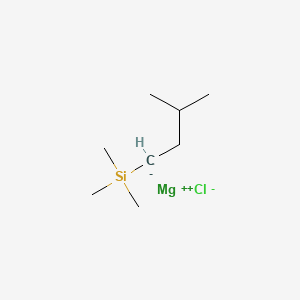
magnesium;trimethyl(3-methylbutyl)silane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;trimethyl(3-methylbutyl)silane;chloride is an organosilicon compound that combines magnesium, trimethyl(3-methylbutyl)silane, and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;trimethyl(3-methylbutyl)silane;chloride typically involves a salt metathesis reaction. This process includes the reaction between trimethyl(3-methylbutyl)silane chloride and a magnesium salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Magnesium;trimethyl(3-methylbutyl)silane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other organosilicon compounds.
Substitution: The chloride group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .
Scientific Research Applications
Magnesium;trimethyl(3-methylbutyl)silane;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in bioconjugation and as a tool for modifying biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which magnesium;trimethyl(3-methylbutyl)silane;chloride exerts its effects involves the interaction of its silicon and magnesium centers with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The molecular pathways involved include the formation and cleavage of silicon-carbon and silicon-oxygen bonds .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A simpler organosilicon compound used in similar applications but lacks the magnesium component.
Triethylsilane: Another organosilicon compound with different alkyl groups, used in reduction reactions.
Magnesium chloride: An ionic compound used for electrolyte replenishment and in various industrial processes.
Uniqueness
Magnesium;trimethyl(3-methylbutyl)silane;chloride is unique due to its combination of magnesium and organosilicon components, which imparts distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and other applications, offering advantages over simpler compounds like trimethylsilyl chloride and triethylsilane .
Properties
CAS No. |
89811-48-3 |
|---|---|
Molecular Formula |
C8H19ClMgSi |
Molecular Weight |
203.08 g/mol |
IUPAC Name |
magnesium;trimethyl(3-methylbutyl)silane;chloride |
InChI |
InChI=1S/C8H19Si.ClH.Mg/c1-8(2)6-7-9(3,4)5;;/h7-8H,6H2,1-5H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZFUYBXKJTQAPBB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[CH-][Si](C)(C)C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


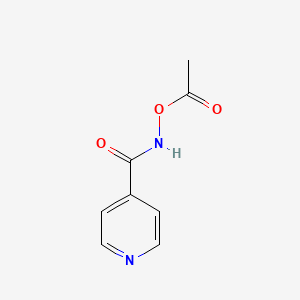
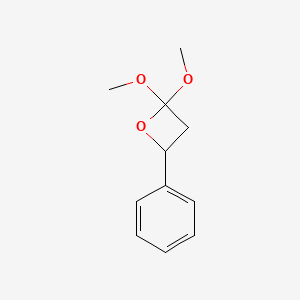
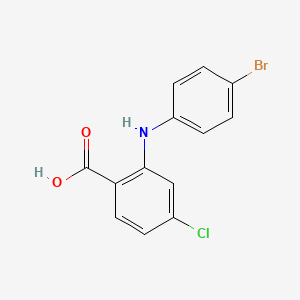
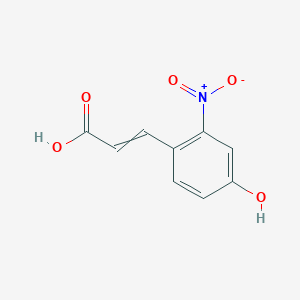
![2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14375706.png)
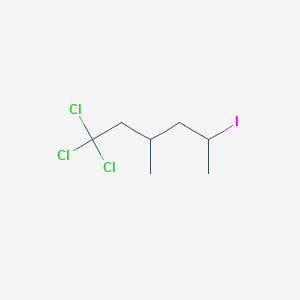
![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)
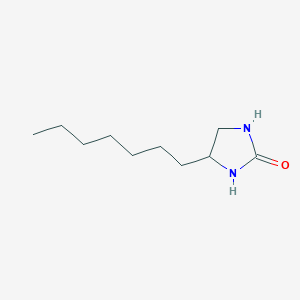
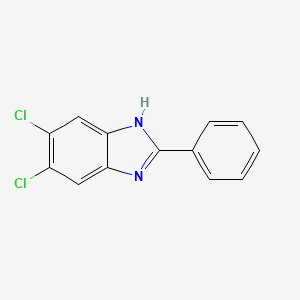
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)
